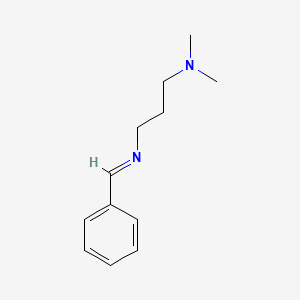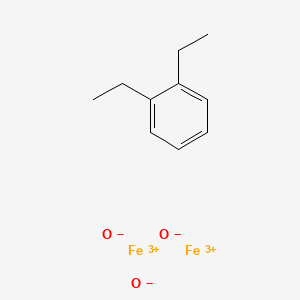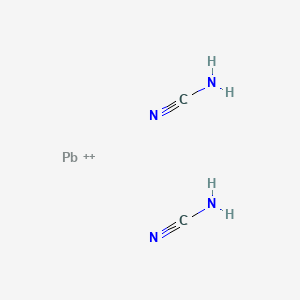
Einecs 252-377-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 252-377-8, also known as lead cyanamide, is a chemical compound with the molecular formula CH4N2Pb and a molecular weight of 251.26 g/mol . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Lead cyanamide can be synthesized through various chemical routes. One common method involves the reaction of lead nitrate with calcium cyanamide in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of lead cyanamide. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Análisis De Reacciones Químicas
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation: Lead cyanamide can be oxidized to form lead oxide and nitrogen gas.
Reduction: It can be reduced to form lead metal and ammonia.
Substitution: Lead cyanamide can react with halogens to form lead halides and cyanamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and halogens such as chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lead cyanamide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead compounds.
Biology: Lead cyanamide is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: Lead cyanamide is used in the production of pesticides, fertilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which lead cyanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific context and conditions of exposure .
Comparación Con Compuestos Similares
Lead cyanamide can be compared with other similar compounds, such as:
Calcium cyanamide: Similar in structure but contains calcium instead of lead. It is used as a fertilizer and in the production of cyanamide.
Sodium cyanamide: Contains sodium instead of lead and is used in organic synthesis and as a herbicide.
Potassium cyanamide: Contains potassium and is used in similar applications as sodium cyanamide.
The uniqueness of lead cyanamide lies in its specific chemical properties and applications, particularly its use in industrial processes and research .
Propiedades
Número CAS |
35112-70-0 |
|---|---|
Fórmula molecular |
C2H4N4Pb+2 |
Peso molecular |
291 g/mol |
Nombre IUPAC |
cyanamide;lead(2+) |
InChI |
InChI=1S/2CH2N2.Pb/c2*2-1-3;/h2*2H2;/q;;+2 |
Clave InChI |
SLSDODKZMOJKRY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N.C(#N)N.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


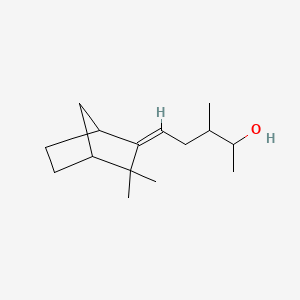
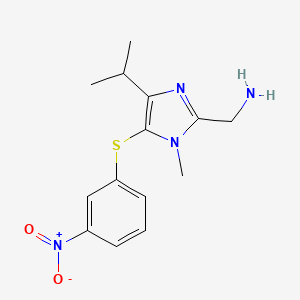
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)
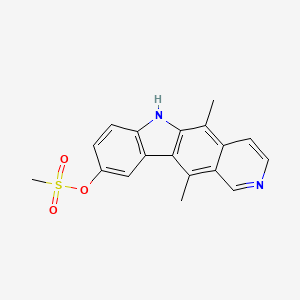

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
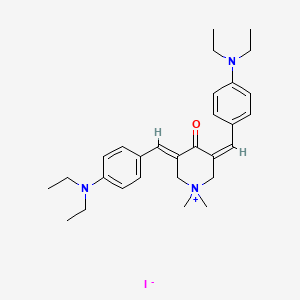
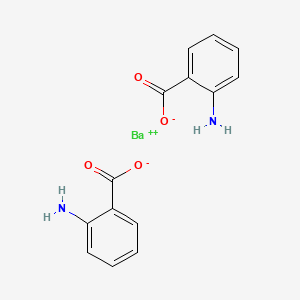
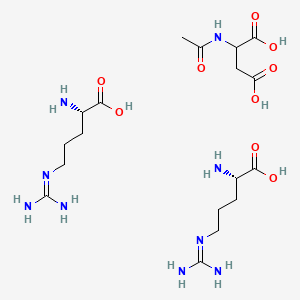

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
